molecular formula C12H14N2O4 B3112098 4-((4-Acetamidophenyl)amino)-4-oxobutanoic acid CAS No. 188011-68-9

4-((4-Acetamidophenyl)amino)-4-oxobutanoic acid

Cat. No.: B3112098
CAS No.: 188011-68-9
M. Wt: 250.25 g/mol
InChI Key: RUTFTMDROLGNPG-UHFFFAOYSA-N
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Description

4-((4-Acetamidophenyl)amino)-4-oxobutanoic acid is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an acetamidophenyl group and an oxobutanoic acid moiety. It is often studied for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Acetamidophenyl)amino)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the hydrogenation of 4-nitrophenol to produce 4-aminophenol. This reaction is carried out in a ball mill reactor with hydrogen gas flowing through the reactor at ambient temperature and pressure in the presence of a palladium on carbon (Pd/C) catalyst and acetic anhydride . The resulting 4-aminophenol is then acetylated to form 4-acetamidophenyl acetate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation and acetylation processes. These processes are optimized to increase yield and reduce side product formation. The use of advanced reactors and catalysts, such as Pd/C, helps achieve higher efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-((4-Acetamidophenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, acetic anhydride, and palladium on carbon (Pd/C) catalyst . Reaction conditions typically involve ambient temperature and pressure, although specific conditions may vary depending on the desired reaction.

Major Products Formed

The major products formed from these reactions include 4-aminophenol, 4-acetamidophenyl acetate, and other derivatives depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 4-((4-Acetamidophenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and modulating biochemical pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((4-Acetamidophenyl)amino)-4-oxobutanoic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which combines an acetamidophenyl group with an oxobutanoic acid moiety.

Properties

IUPAC Name

4-(4-acetamidoanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12(17)18/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTFTMDROLGNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225242
Record name 4-[[4-(Acetylamino)phenyl]amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188011-68-9
Record name 4-[[4-(Acetylamino)phenyl]amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188011-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[4-(Acetylamino)phenyl]amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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